molecular formula C13H13NO3 B180590 Ethyl 3-acetylindolizine-1-carboxylate CAS No. 120221-73-0

Ethyl 3-acetylindolizine-1-carboxylate

Cat. No.: B180590
CAS No.: 120221-73-0
M. Wt: 231.25 g/mol
InChI Key: BEZNZGODEBOELN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-acetylindolizine-1-carboxylate is a useful research compound. Its molecular formula is C13H13NO3 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Bioactive Compounds

Ethyl 3-acetylindolizine-1-carboxylate is utilized as an intermediate in the synthesis of bioactive compounds. Its derivatives have been explored for their potential pharmacological activities, including antimicrobial and anti-inflammatory properties.

Example Case Study :
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of indolizine derivatives from this compound and evaluated their biological activity against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential applications in developing new antibiotics .

Fluorescent Probes

The compound has been investigated for its application in developing fluorescent probes. Its structural characteristics allow it to be modified to enhance fluorescence properties, making it useful in biological imaging and sensing applications.

Experimental Findings :
A study demonstrated that modified versions of this compound could be used to track cellular processes due to their fluorescent properties, providing insights into cellular dynamics and interactions .

Material Science

In material science, this compound has been explored for creating polymers with specific properties. Its ability to form stable bonds with other materials makes it suitable for developing advanced materials with tailored functionalities.

Research Insights :
Recent research highlighted its use in synthesizing polymeric materials that exhibit enhanced thermal stability and mechanical strength, which are crucial for various industrial applications .

Data Table: Applications Overview

Application AreaDescriptionExample Outcomes
Synthesis of Bioactive CompoundsIntermediate for synthesizing antimicrobial agentsSignificant antibacterial activity observed
Fluorescent ProbesModified for enhanced fluorescence in biological imagingEffective tracking of cellular processes
Material ScienceUsed in creating advanced polymersImproved thermal stability and mechanical strength

Properties

CAS No.

120221-73-0

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 3-acetylindolizine-1-carboxylate

InChI

InChI=1S/C13H13NO3/c1-3-17-13(16)10-8-12(9(2)15)14-7-5-4-6-11(10)14/h4-8H,3H2,1-2H3

InChI Key

BEZNZGODEBOELN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C2C=CC=CN2C(=C1)C(=O)C

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C(=C1)C(=O)C

Pictograms

Irritant

Origin of Product

United States

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